molecular formula C13H17ClO B1291671 1-(4-T-Butylphenyl)-3-chloropropan-1-one CAS No. 28547-33-3

1-(4-T-Butylphenyl)-3-chloropropan-1-one

Cat. No. B1291671
CAS RN: 28547-33-3
M. Wt: 224.72 g/mol
InChI Key: RWKVKFPYVTZRHS-UHFFFAOYSA-N
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Description

The compound 1-(4-T-Butylphenyl)-3-chloropropan-1-one is a chlorinated ketone with a tert-butyl group attached to the phenyl ring. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative for understanding its properties and reactivity.

Synthesis Analysis

The synthesis of chlorinated organic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene involves a three-step reaction sequence, including stereoselective dichlorocarbene addition, phenyllithium addition, and a key SnCl4-mediated benzannulation, demonstrating the intricacy of synthesizing chlorinated aromatic compounds . Similarly, the synthesis of chloroacetyl chloride incorporated piperidin-4-ones involves multiple steps, including the use of N-chloroacetyl chloride and characterization by FT-IR and NMR analyses . These examples highlight the potential complexity in synthesizing compounds like 1-(4-T-Butylphenyl)-3-chloropropan-1-one.

Molecular Structure Analysis

The molecular structure of chlorinated compounds can be elucidated using various spectroscopic techniques and computational studies. For example, the structure of chloroacetyl chloride incorporated piperidin-4-ones was confirmed by single crystal XRD analysis, and computational studies provided insights into the molecular design and optoelectronic properties . Similarly, the molecular structure and vibrational spectra of a related compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, were analyzed using density functional theory, revealing details about the charge transfer within the molecule . These techniques could be applied to analyze the molecular structure of 1-(4-T-Butylphenyl)-3-chloropropan-1-one.

Chemical Reactions Analysis

Chlorinated compounds can undergo a variety of chemical reactions. The reaction of 1,3-dichloropropene with lithium powder and an electrophile in THF followed by hydrolysis yields unsaturated 1,5-diols, which can be further transformed into dihydropyrans . This demonstrates the reactivity of chlorinated compounds in nucleophilic substitution reactions and subsequent transformations. The derivatization examples provided for 1-chloro-2,3-dimethyl-4-phenylnaphthalene, including benzylic reactions and cross-couplings, also illustrate the chemical versatility of chlorinated aromatic compounds . These reactions could be relevant when considering the reactivity of 1-(4-T-Butylphenyl)-3-chloropropan-1-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds can be influenced by their molecular structure. For instance, the vibrational and structural observations of a chlorophenyl compound provided insights into its HOMO-LUMO analysis and nonlinear optical properties . The molecular electrostatic potential study indicated possible sites for electrophilic and nucleophilic attacks . These properties are crucial for understanding the reactivity and potential applications of 1-(4-T-Butylphenyl)-3-chloropropan-1-one. Computational studies, such as DFT, can be used to predict the physical and chemical properties of such compounds .

Scientific Research Applications

Novel Apoptosis Inducers and Anticancer Agents

Researchers identified a compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, through high-throughput screening as a novel apoptosis inducer with activity against several breast and colorectal cancer cell lines. The study highlights the potential of structurally related compounds as anticancer agents and their molecular targets, providing a new avenue for the development of anticancer therapies (Zhang et al., 2005).

Enzymatic Synthesis of Enantiomers

A study described the lipase-catalyzed synthesis of both enantiomers of 3-chloro-1-(4-fluorophenyl)propan-1-ol and related compounds. This research demonstrates the potential of enzymatic processes in producing enantiomerically pure compounds, which are valuable in pharmaceutical synthesis and research (Pop et al., 2011).

Chlorination Reactions and Their Products

The reaction of the drug atenolol with hypochlorite was investigated, yielding products with potential phytotoxic activity. This study provides insights into the environmental impact of pharmaceutical residues and their transformation products, highlighting the need for further research on their effects on ecosystems (DellaGreca et al., 2009).

Sigma-2 Receptor Ligands with Anticancer Activity

A previous study on 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one·2HCl (SYA013) identified it as a sigma ligand with moderate selectivity for the sigma-2 receptor. New analogs of this compound were synthesized and showed inhibition of several cancer cell lines, demonstrating the potential of sigma-2 receptor ligands as anticancer agents (Asong et al., 2019).

Safety And Hazards

“1-(4-T-Butylphenyl)-3-chloropropan-1-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKVKFPYVTZRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623628
Record name 1-(4-tert-Butylphenyl)-3-chloropropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-T-Butylphenyl)-3-chloropropan-1-one

CAS RN

28547-33-3
Record name 1-(4-tert-Butylphenyl)-3-chloropropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To aluminum chloride (29.33 g, 220 mmol) in dichloromethane (300 mL) at 0° C. with stirring was added dropwise a solution of t-butyl benzene (31 mL, 200 mmol) and 3-chloropropionyl chloride (19 mL, 200 mmol) in dichloromethane. After the addition was complete, the reaction mixture was stirred from 0° C. to room temperature overnight. Then next morning, TLC indicated that all of the t-butyl benzene was consumed, and the reaction mixture was cooled to 0° C. With stirring, water (about 120 mL) in a dropwise fashion until the effervescence ceased. Finally, the layers were separated, and the organic layer was washed with water (3×150 mL) and then brine (1×150 mL). The dichloromethane layer was dried over magnesium sulfate, filtered, concentrated and pumped to dryness to afford the title compound as a light tan powder (45.6 g).
Quantity
29.33 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl benzene (1.0 g, 7.5 mmol) and 3-chloropropionyl chloride (0.7 mL, 7.5 mmoL) in CH2Cl2 (20 mL) was added dropwise to a suspension of AlCl3 (1.1 g, 8.2 mmol) in CH2Cl2 (10 mL) at 0° C. The reaction was allowed to warm to rt. After 15 h, the reaction was quenched with H2O (10 mL) and extracted with CH2Cl2 (2×20 mL). The organic layers were combined and dried to give the title compound that was used without further purification (1.3 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of tert-butyl benzene (31 ml, 200 mmol) and 3-chloro-propionyl chloride (19 ml, 200 mmol) in methylene chloride (75 ml) was added dropwise to a suspension of aluminum chloride (29.33 g, 220 mmol) in methylene chloride (300 ml) at 0° C. The reaction mixture was allowed to warm to ambient temperature, stirred for 16 hours, and quenched with water dropwise. The reaction mixture was washed with water, dried with magnesium sulfate, and the filtrate was evaporated under reduced pressure to provide the title compound which was used without further purification in the next step.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
29.33 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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